molecular formula C10H18N2O3 B1392420 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid CAS No. 1236257-29-6

2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid

Cat. No. B1392420
CAS RN: 1236257-29-6
M. Wt: 214.26 g/mol
InChI Key: FVKDOQVZZVURCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid, also known as 2-MPPA, is a novel molecule used in a variety of scientific research applications. It is a derivative of acetic acid and is used as a building block in the synthesis of various compounds. 2-MPPA is a versatile compound that has been used in a variety of different biochemical and physiological studies, including those related to drug development, cell signaling, and enzyme regulation.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Annelated 2-Oxopiperazines : Research on the synthesis of novel annelated 2-oxopiperazines involved the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, resulting in the formation of new heterocyclic systems (Svetlana et al., 2015).

  • Chromatographic Enantioresolution of Anti-HIV Derivatives : A study focused on the successful enantioseparation of 6-desfluoroquinolones, highlighting the influence of different morphologies of cellulose-based and amylose-based polymers (B. Natalini et al., 2011).

  • Preparation and Antibacterial Activity of Pyrido(2,3-d)pyrimidine Derivatives : This research detailed the preparation of various pyrido(2,3-d)pyrimidine derivatives and their antibacterial activities (J. Matsumoto & S. Minami, 1975).

  • Synthesis of Pyrrolo[3,4-c]pyridine-1,3(2H)-diones : The synthesis of certain derivatives exhibiting potent analgesic activity was investigated, highlighting their impact on spontaneous locomotor activity in mice (H. Śladowska et al., 2002).

Analytical Methods and Stability Studies

  • HPLC and TLC Methodology : A study on UV spectrophotometric analysis and the establishment of a validated RP-HPLC method for a compound related to 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid (I. Muszalska et al., 2005).

  • Quantitative Determination and Degradation Studies : This research applied reversed-phase high-performance liquid chromatography for the determination of a 3,4-pyridinedicarboximide derivative, including studies on its degradation mechanism (I. Muszalska et al., 2005).

Biological Activity and Pharmacological Properties

  • Synthesis and Antibacterial Evaluation of Quinoline Derivatives : This study synthesized and evaluated the antibacterial activity of various quinoline derivatives (J. Segawa et al., 1992).

  • Mannich Bases Bearing Pyrazolone Moiety : Research into novel Mannich bases bearing pyrazolone moiety and their electrochemical behavior was conducted (K. Naik et al., 2013).

  • New Syntheses of Acetic Acid Esters : A study on the stereoselective diazotization and esterification to produce new compounds for potential pharmaceutical applications (P. Acharyulu et al., 2009).

  • Synthesis and Evaluation of Antibacterial Activity : This research involved the synthesis of 1,4-Benzoxazine analogues and their evaluation for antibacterial activity against various bacterial strains (Naveen Kadian et al., 2012).

  • Investigations on N-phenyl Derivatives : A study on the synthesis, properties, and pharmacological activity of N-phenyl derivatives of pyridopyridazines and related compounds (H. Śladowska et al., 1998).

properties

IUPAC Name

2-(4-methyl-3-oxo-1-propylpiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-4-12-6-5-11(2)10(15)8(12)7-9(13)14/h8H,3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKDOQVZZVURCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(C(=O)C1CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid
Reactant of Route 2
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid
Reactant of Route 3
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid
Reactant of Route 4
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid
Reactant of Route 5
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid
Reactant of Route 6
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.